(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Description
Properties
IUPAC Name |
(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)4-6-14(8-10)7-9-3-1-2-5-13-9/h9,13H,1-8H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGWZSJFRNXAKH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CN2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a difluoropyrrolidine moiety. Its chemical formula is . The presence of fluorine atoms contributes to its unique pharmacological properties, enhancing lipophilicity and potentially improving bioavailability.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism. Inhibitors of DPP-IV are used in the treatment of type 2 diabetes. For instance, a related compound demonstrated an IC50 value of 13 nM against DPP-IV, indicating potent inhibitory activity .
- Antifungal Activity : Studies on piperidine derivatives have shown potential antifungal properties. For example, certain derivatives induced apoptotic cell death in Candida auris, which suggests that similar compounds could exhibit antifungal effects .
Table 1: Summary of Biological Activities
Case Studies
- DPP-IV Inhibition Study : A series of 4-substituted proline amides were synthesized and evaluated for their DPP-IV inhibitory activities. The compound PF-00734200 was highlighted for its high oral bioavailability and selectivity, marking it as a promising candidate for diabetes treatment .
- Antifungal Mechanism Study : A study conducted on piperidine-based triazole derivatives demonstrated their ability to disrupt the plasma membrane of C. auris. The study concluded that these compounds could lead to significant cell cycle arrest and apoptosis in fungal cells, highlighting their potential as antifungal agents .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Inhibitors of Dipeptidyl Peptidase IV (DPP-IV)
One significant application of (2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. A related compound, synthesized as part of a series of 4-substituted proline amides, exhibited potent inhibition of DPP-IV with an IC50 value of 13 nM. This compound demonstrated high oral bioavailability and low plasma protein binding in preclinical models, indicating its potential as a therapeutic agent for managing hyperglycemia in diabetic patients .
1.2. Protein Kinase Inhibition
The compound has also been studied for its ability to inhibit specific protein kinases associated with various diseases. For instance, it has been linked to the modulation of IKKε and TBK-1 kinases, which play crucial roles in inflammatory responses and oncogenesis. The inhibition of these kinases could lead to novel treatments for conditions such as cancer and inflammatory diseases .
Case Studies
2.1. Preclinical Development
In preclinical trials, derivatives of this compound have shown promise in treating metabolic disorders. For example, the compound PF-00734200 was identified as a candidate for further development due to its efficacy in lowering blood glucose levels in diabetic models while maintaining a favorable safety profile .
2.2. Broad-Spectrum Pharmacological Potential
Research has indicated that compounds related to this compound may possess broad-spectrum pharmacological activities beyond diabetes management. These include potential applications in treating autoimmune disorders and other inflammatory conditions due to their ability to modulate immune responses through kinase inhibition .
Comparison with Similar Compounds
Key Structural Features :
- Piperidine core : A six-membered nitrogen-containing ring, providing conformational rigidity.
- 3,3-Difluoropyrrolidine substituent : Introduces electron-withdrawing fluorine atoms, influencing electronic properties and resistance to oxidative metabolism.
- Chirality : The (2S) configuration ensures stereoselective binding to receptors or enzymes.
The difluorination at the pyrrolidine ring likely increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier permeability.
Comparison with Structurally Similar Compounds
N-Heteroaryl-2-Phenyl-3-(Benzyloxy)piperidines (NK1 Antagonists)
Example Compounds :
- 11: 3-[-(2S,3S)-3-(((3,5-bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino}methyl]-1,2,4-triazole
- 12: 5-[-(2S,3S)-3-(((3,5-bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino}methyl]-3-oxo-1,2,4-triazolone
Comparison :
Key Findings :
- The triazolone heterocycle in compound 12 exhibits superior metabolic stability compared to triazole analogs, a feature that could inform design strategies for this compound derivatives .
- Fluorine substitution in both compounds enhances resistance to oxidative degradation, though the difluoropyrrolidine group may offer unique pharmacokinetic advantages.
CP-93,393 ((7S,9aS)-Piperidine-Pyrrolidine Hybrid)
Structure : (7S,9aS)-1-(2-pyrimidin-2-yl-octahydro-pyrido[1,2-a]-pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione
Metabolic Pathways :
Comparison :
Key Insights :
- The pyrimidine ring cleavage in CP-93,393 highlights the vulnerability of heteroaromatic systems to metabolism, a risk mitigated in this compound by its fluorinated aliphatic substituent.
3-(1-Methylpyrrolidin-2-yl)-piperidine
Structure : Piperidine with 1-methylpyrrolidin-2-yl substituent (CAS: 5337-62-2)
Comparison :
Implications :
- Fluorination in the target compound likely reduces CYP450-mediated oxidation compared to the non-fluorinated analog.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine?
- Methodology:
-
Catalytic asymmetric hydrogenation : Utilize iridium catalysts for enantioselective reduction of trifluoromethyl-substituted pyridinium precursors (as demonstrated in similar piperidine derivatives) .
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Chiral auxiliary approaches : Introduce temporary stereochemical control via chiral ligands or protecting groups during the alkylation of pyrrolidine intermediates .
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Purification : Employ chiral HPLC or recrystallization to isolate the (2S)-enantiomer, ensuring ≥99% purity (as validated in structurally related compounds) .
- Key Considerations :
-
Monitor reaction temperature and solvent polarity to minimize racemization.
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Validate enantiopurity using optical rotation and circular dichroism (CD) spectroscopy.
Q. Which analytical techniques are most robust for confirming the stereochemical and structural integrity of this compound?
- Methodology:
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NMR spectroscopy : Use -NMR to resolve fluorine environments and -/-NMR with COSY/NOESY to confirm spatial arrangement .
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X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., as applied to piperidine polymorphs) .
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Mass spectrometry (HRMS) : Confirm molecular formula and detect fluorinated fragmentation patterns .
- Data Interpretation Tips :
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Cross-reference NMR coupling constants (-values) with computational models (DFT) to validate dihedral angles .
Advanced Research Questions
Q. How do the 3,3-difluoropyrrolidine and (2S)-piperidine moieties synergistically influence metabolic stability in pharmacokinetic studies?
- Methodology:
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In vitro microsomal assays : Compare metabolic half-life () of the target compound against non-fluorinated analogs to quantify fluorine-induced stability .
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Docking studies : Model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to identify steric/electronic effects of fluorine substitution .
- Contradiction Management :
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If conflicting data arise (e.g., unexpected CYP inhibition), validate via isotopic labeling () or metabolite profiling (LC-MS/MS) .
Q. What experimental designs address challenges in regioselective functionalization of the pyrrolidine ring without compromising the (2S)-piperidine stereocenter?
- Methodology:
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Protecting group strategies : Temporarily shield the piperidine nitrogen with Boc or Fmoc groups during pyrrolidine fluorination .
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Flow chemistry : Optimize reaction kinetics to prevent epimerization under prolonged heating (e.g., continuous-flow hydrogenation) .
- Case Study :
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In analogous systems, tert-butyloxycarbonyl (Boc) protection enabled selective difluorination at the 3,3-pyrrolidine position while preserving piperidine chirality .
Q. How can researchers resolve discrepancies between computational predictions and experimental data in structure-activity relationship (SAR) studies?
- Methodology:
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Multi-parametric SAR analysis : Combine QSAR models with empirical bioactivity data (e.g., IC, log) to identify outliers .
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Crystal structure overlay : Compare ligand-bound protein conformations (e.g., via X-ray or cryo-EM) to assess steric clashes caused by fluorine atoms .
- Example :
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If a fluorine-substituted analog shows lower potency than predicted, evaluate solvent accessibility using molecular dynamics (MD) simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
